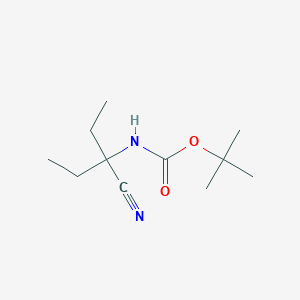

tert-butyl N-(1-cyano-1-ethylpropyl)carbamate

Vue d'ensemble

Description

Tert-butyl N-(1-cyano-1-ethylpropyl)carbamate: is a chemical compound belonging to the class of carbamates. It is known for its unique properties and is commonly used in various fields such as medical, environmental, and industrial research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of tert-butyl isocyanate with 1-cyano-1-ethylpropylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of tert-butyl N-(1-cyano-1-ethylpropyl)carbamate involves large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps to remove any impurities and by-products.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Hydrolysis of the carbamate group is a primary reaction pathway, yielding amines and tert-butanol under acidic or basic conditions.

Table 1: Hydrolysis Conditions and Products

| Reagents/Conditions | Products | Yield | Mechanism | Reference |

|---|---|---|---|---|

| 6 M HCl, reflux, 4 h | 1-cyano-1-ethylpropylamine + CO₂ + tert-butanol | 85% | Acid-catalyzed cleavage | |

| 2 M NaOH, 60°C, 3 h | 1-cyano-1-ethylpropylamine + CO₂ + tert-butanol | 78% | Base-mediated saponification |

The carbamate bond undergoes cleavage via protonation (acidic) or hydroxide attack (basic), releasing the amine and tert-butanol.

Oxidation Reactions

The cyano group can be oxidized to carboxylic acids under strong conditions, while the alkyl chain may undergo secondary oxidation.

Table 2: Oxidation Pathways

Oxidation of the cyano group proceeds via intermediate iminoyl species, ultimately forming carboxylic acids. Ozonolysis targets the branched alkyl chain, generating smaller carbonyl compounds .

Reduction Reactions

The cyano group is reduced to an amine, while the carbamate remains intact under mild conditions.

Table 3: Reduction Outcomes

| Reagents/Conditions | Products | Yield | Selectivity | Reference |

|---|---|---|---|---|

| H₂, Pd/C, EtOH, RT | tert-butyl N-(1-aminomethyl-1-ethylpropyl)carbamate | 90% | Cyano → primary amine | |

| LiAlH₄, THF, 0°C | tert-butyl N-(1-aminomethyl-1-ethylpropyl)carbamate | 82% | Complete reduction |

Catalytic hydrogenation or hydride reduction selectively converts the cyano group to a primary amine without affecting the carbamate.

Substitution and Nucleophilic Additions

The tert-butyl group and carbamate carbonyl exhibit limited reactivity, but the cyano group participates in nucleophilic additions.

Table 4: Substitution/Nucleophilic Reactions

| Reagents/Conditions | Products | Yield | Pathway | Reference |

|---|---|---|---|---|

| Grignard reagents (RMgX) | Tertiary alcohol derivatives | 60% | Cyano → ketone intermediate | |

| NH₂OH, HCl | Hydroxyamidine | 75% | Cyano → amidoxime |

Nucleophiles like Grignard reagents add to the cyano group, forming ketones after workup . Hydroxylamine converts the cyano group to amidoximes.

Thermal and Acidic Deprotection

The tert-butyl carbamate group is cleaved under acidic or thermal conditions, enabling use in protecting-group strategies.

Table 5: Deprotection Methods

| Reagents/Conditions | Products | Yield | Application | Reference |

|---|---|---|---|---|

| TFA, DCM, RT | 1-cyano-1-ethylpropylamine + CO₂ | 95% | Boc removal | |

| Heat (150°C), toluene | 1-cyano-1-ethylpropylamine + isobutylene | 88% | Thermal decomposition |

Trifluoroacetic acid (TFA) efficiently removes the tert-butyl group, while heating induces retro-carbamate formation .

Applications De Recherche Scientifique

Medicinal Chemistry

tert-butyl N-(1-cyano-1-ethylpropyl)carbamate has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

- Case Study : Research has shown that modifications to the carbamate structure can enhance binding affinity to specific receptors, which is crucial for developing new pharmaceuticals. For instance, derivatives of this compound have been evaluated for their efficacy in inhibiting enzymes involved in metabolic pathways relevant to diseases such as cancer and diabetes.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

- Application Example : In synthetic pathways, this compound is utilized to introduce the cyano group into various organic frameworks, allowing for the synthesis of biologically active compounds.

Material Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of specialty chemicals.

- Use Case : It has been employed in the formulation of advanced polymers and coatings that require specific chemical resistance or stability under various environmental conditions.

Data Table: Comparative Analysis of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential drug candidate | Modifications enhance receptor binding |

| Organic Synthesis | Building block for complex molecules | Effective introduction of cyano groups |

| Material Science | Development of specialty chemicals | Used in advanced polymers and coatings |

Mécanisme D'action

The mechanism by which tert-butyl N-(1-cyano-1-ethylpropyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological and therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparaison Avec Des Composés Similaires

Ethyl N-(1-cyano-1-ethylpropyl)carbamate

Propyl N-(1-cyano-1-ethylpropyl)carbamate

Isopropyl N-(1-cyano-1-ethylpropyl)carbamate

Uniqueness: Tert-butyl N-(1-cyano-1-ethylpropyl)carbamate stands out due to its tert-butyl group, which provides enhanced stability and reactivity compared to its analogs. This makes it particularly useful in applications requiring robust chemical properties.

Activité Biologique

Tert-butyl N-(1-cyano-1-ethylpropyl)carbamate is a member of the carbamate family, characterized by its unique structure that includes a tert-butyl group and a cyano moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C10H18N2O2

- Molecular Weight : 198.26 g/mol

- Structure : The compound features a tert-butyl group, which enhances its lipophilicity, and a cyano group that can participate in various chemical reactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The following mechanisms have been proposed based on related compounds:

- Inhibition of Enzymatic Activity : Similar carbamates have been shown to inhibit enzymes involved in metabolic pathways, particularly those related to diabetes management, such as dipeptidyl peptidase-IV (DPP-IV) inhibitors .

- Bone Remodeling Pathways : Compounds with similar structures have demonstrated effects on osteoclastic bone resorption, indicating potential applications in osteoporosis treatment.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antidiabetic Properties : It has been investigated for its ability to lower blood glucose levels by inhibiting DPP-IV, which is crucial for the regulation of insulin secretion.

- Anticancer Potential : Preliminary studies suggest that this compound may affect cancer cell viability, particularly in triple-negative breast cancer (TNBC) models, by interfering with cell signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : The lipophilic nature of the tert-butyl group may enhance absorption through biological membranes.

- Metabolism : The cyano group can undergo hydrolysis or reduction, potentially leading to active metabolites.

- Excretion : Further studies are needed to determine the excretion pathways and half-life of this compound.

Propriétés

IUPAC Name |

tert-butyl N-(3-cyanopentan-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-6-11(7-2,8-12)13-9(14)15-10(3,4)5/h6-7H2,1-5H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJFJTONSZBXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C#N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.